4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a reaction between pyridine and a suitable amine under controlled conditions.
Attachment of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction, often using a halogenated butyl compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.
Uniqueness
4-chloro-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the piperazine ring, which contribute to its distinct chemical and biological properties. The chlorine atom also adds to its reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c20-16-6-8-17(9-7-16)28(26,27)22-11-3-5-19(25)24-14-12-23(13-15-24)18-4-1-2-10-21-18/h1-2,4,6-10,22H,3,5,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJPAHZWLLVRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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